4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
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Overview
Description
4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and butanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multi-step organic reactions. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling and subsequent functionalization to introduce the butanoic acid group. Common reagents used in these reactions include ethyl chloroformate, thiosemicarbazide, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups onto the compound .
Scientific Research Applications
4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- 4-[(5Z)-5-(5-Chloro-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid .
Uniqueness
What sets 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid apart is its unique combination of functional groups and structural motifs. This allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23N3O6S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C25H23N3O6S2/c1-2-34-16-11-9-15(10-12-16)26-19(29)14-28-18-7-4-3-6-17(18)21(23(28)32)22-24(33)27(25(35)36-22)13-5-8-20(30)31/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,26,29)(H,30,31)/b22-21- |
InChI Key |
SYNJIPMURYFXBA-DQRAZIAOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O |
Origin of Product |
United States |
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